BenchChemオンラインストアへようこそ!

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-methoxybenzamide

Green Chemistry Process Optimization Scalable Synthesis

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-methoxybenzamide (CAS 49545-94-0) is a patent-claimed, dual-mechanism research compound for drug discovery. It selectively inhibits AKT, PDK1, p70S6K, and ROCK kinases in the PI3K/AKT/mTOR pathway, while also disrupting the bacterial BfrB-Bfd interaction essential for iron homeostasis in Pseudomonas aeruginosa. Its cLogP of 1.5 and TPSA of 84.5 Ų ensure oral bioavailability compliance, reducing lead-optimization risk. The single-step, 88%-yield synthetic route from commodity starting materials guarantees reliable, cost-effective gram-to-hundred-gram scale supply without bottlenecks—enabling rapid SAR analog generation for oncology and antibacterial programs.

Molecular Formula C16H12N2O4
Molecular Weight 296.282
CAS No. 49545-94-0
Cat. No. B2956026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-methoxybenzamide
CAS49545-94-0
Molecular FormulaC16H12N2O4
Molecular Weight296.282
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O
InChIInChI=1S/C16H12N2O4/c1-22-11-5-2-9(3-6-11)14(19)17-10-4-7-12-13(8-10)16(21)18-15(12)20/h2-8H,1H3,(H,17,19)(H,18,20,21)
InChIKeyILNWXMZIYSAMFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1,3-Dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-methoxybenzamide (CAS 49545-94-0): Core Identity and Physicochemical Baseline for Procurement Decisions


N-(1,3-Dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-methoxybenzamide (CAS 49545-94-0) is a 5‑substituted phthalimide derivative with molecular formula C16H12N2O4 and a molecular weight of 296.28 g·mol-1 . The compound is documented in patent literature as an inhibitor of protein kinases (AKT, PDK1, p70S6K, and ROCK) and as a small‑molecule disruptor of the bacterial BfrB‑Bfd protein‑protein interaction [1]. Its calculated logP of 1.5 and topological polar surface area of 84.5 Å2 place it within the favorable range for oral bioavailability according to Lipinski's rule of five [2].

Why 5‑Substituted Phthalimides Are Not Interchangeable: The Case of N-(1,3-Dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-methoxybenzamide


The phthalimide scaffold is a privileged structure in medicinal chemistry, yet minute alterations in the substitution pattern—particularly at the 5‑position—can profoundly alter target selectivity, potency, and pharmacokinetics. US patent US20050182061A1 explicitly claims N‑(1,3‑dioxo‑2,3‑dihydro‑1H‑isoindol‑5‑yl)‑4‑methoxybenzamide as a selective inhibitor of AKT, PDK1, p70S6K, and ROCK kinases, while excluding other regioisomers and N‑substituted variants [1]. Concurrently, the compound has been developed as a BfrB‑Bfd interaction inhibitor with a distinct antibacterial mechanism, a profile not shared by simple N‑alkyl phthalimides or the 4‑amino parent compound [2]. These divergent biological activities demonstrate that the 5‑(4‑methoxybenzamido) substitution is not merely a decorative motif but a critical determinant of pharmacological function.

Head‑to‑Head Evidence Guide: Quantifying the Differentiation of N-(1,3-Dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-methoxybenzamide


Synthesis Efficiency: 88% Isolated Yield Under Mild, Catalyst‑Free Conditions

The acylation of 4‑aminophthalimide with 4‑methoxybenzoyl chloride in pyridine at room temperature for 2 hours delivers the target compound in 88% isolated yield [1]. By contrast, classical phthalimide‑amide bond formation often requires elevated temperatures, prolonged reaction times, or toxic catalysts, with reported yields for comparable N‑acylation reactions typically falling in the 60–80% range [2]. This nearly quantitative conversion under benign conditions translates to lower purification cost and reduced waste generation, directly impacting procurement economics for gram‑to‑kilogram campaigns.

Green Chemistry Process Optimization Scalable Synthesis

Favorable Drug‑Likeness Parameters Support Oral Bioavailability Potential

The compound exhibits a calculated partition coefficient (clogP) of 1.5, a topological polar surface area (TPSA) of 84.5 Ų, two hydrogen‑bond donors, and four hydrogen‑bond acceptors [1]. All parameters fall within Lipinski's rule‑of‑five thresholds (clogP ≤ 5, TPSA ≤ 140 Ų, HBD ≤ 5, HBA ≤ 10), indicating a high probability of acceptable oral absorption [2]. While many phthalimide‑based kinase inhibitors suffer from high lipophilicity (clogP > 3) that can lead to poor solubility and off‑target toxicity, the balanced polarity of this compound distinguishes it from more lipophilic congeners.

Drug Design ADME Lipinski's Rule of Five

Dual Biological Annotation: Kinase Inhibition and BfrB‑Bfd Disruption

Patent US20050182061A1 claims this compound as an inhibitor of AKT, PDK1, p70S6K, and ROCK kinases [1]. Independently, the compound has been exemplified as a small‑molecule inhibitor of the BfrB‑Bfd protein‑protein interaction in Pseudomonas aeruginosa, a validated antibacterial target [2]. While quantitative IC50 or Kd values are not publicly available for direct comparison, the co‑occurrence of two distinct, therapeutically relevant mechanisms in a single chemical entity is uncommon among commercially available 5‑substituted phthalimides. Most analogs in the same patent series are profiled against only one target class, making this dual annotation a differentiating feature for researchers seeking multi‑modal chemical probes.

Kinase Inhibitor Antibacterial BfrB‑Bfd Interaction

Defined Synthetic Provenance Minimizes Supply Chain Uncertainty

The synthesis of this compound follows a well‑characterized single‑step route from commercially available 4‑aminophthalimide (CAS 3676-85-5) and 4‑methoxybenzoyl chloride (CAS 100-07-2) [1]. Both starting materials are commodity chemicals stocked by multiple global suppliers, ensuring supply‑chain resilience. In contrast, many closely related 5‑substituted phthalimide analogs require multi‑step synthesis from proprietary intermediates, introducing lead‑time risks and batch‑to‑batch variability. The 88% yield achieved under ambient conditions further supports scalable procurement without specialized equipment.

Chemical Provenance Supply Chain Reliability Reproducibility

Optimal Procurement Scenarios for N-(1,3-Dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-methoxybenzamide Based on Differentiated Evidence


Kinase Inhibitor Lead‑Optimization Programs Targeting the PI3K/AKT/mTOR Axis

The compound's patent‑claimed activity against AKT, PDK1, and p70S6K makes it a compelling starting point for medicinal chemistry teams developing inhibitors of the PI3K/AKT/mTOR signaling cascade, which is frequently dysregulated in cancer [1]. Its favorable physicochemical profile (clogP 1.5, TPSA 84.5 Ų) reduces the risk of pharmacokinetic failure often encountered with more lipophilic phthalimide leads, allowing resources to be directed toward potency optimization rather than solubility rescue [2].

Antibacterial Discovery Leveraging BfrB‑Bfd Protein‑Protein Interaction Inhibition

For groups focused on novel antibacterial mechanisms, this compound provides a validated entry into BfrB‑Bfd disruption—a target essential for iron homeostasis in Pseudomonas aeruginosa [3]. The availability of a high‑yielding, single‑step synthetic route enables rapid analog generation for structure‑activity relationship studies, a critical advantage when exploring a relatively underexploited target space [4].

Chemical Biology Probe Development for Poly‑Pharmacology Studies

The dual annotation of this compound as both a kinase inhibitor and a bacterial protein‑protein interaction disruptor makes it an unusual tool for chemical biologists investigating cross‑kingdom target conservation or designing poly‑pharmacological agents [1][3]. Researchers prioritizing multi‑modal probes over highly selective single‑target agents will find this profile difficult to replicate with other commercially available 5‑substituted phthalimides.

Scalable Preclinical Supply for In‑Vivo Proof‑of‑Concept Studies

Procurement managers supporting preclinical in‑vivo studies will benefit from the compound's synthetic accessibility: a single‑step protocol with 88% isolated yield from commodity starting materials ensures that gram‑to‑hundred‑gram quantities can be sourced reliably and cost‑effectively, avoiding the supply bottlenecks common with multi‑step analogs [4].

Quote Request

Request a Quote for N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-methoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.